N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C25H23FN4S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.16274609 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Several studies highlight the potential anticancer properties of compounds related to N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea. For instance, fluoro-substituted benzo[b]pyran derivatives, including pyrazole and thiourea compounds, have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). Additionally, compounds with a pyrazole and benzo[d]thiazole structure containing aminoguanidine units were synthesized and evaluated for their cytotoxicity and apoptotic activity, revealing promising anticancer potential (Liu et al., 2019).
Antidiabetic Agents
Fluoropyrazolesulfonylurea and thiourea derivatives, along with their cyclic sulfonylthiourea counterparts, were prepared and tested as hypoglycemic agents. These compounds demonstrated significant antidiabetic activity in preliminary biological screenings, with molecular and biological properties calculations revealing favorable drug-like profiles (Faidallah et al., 2016).
Anti-inflammatory and Analgesic Activities
Compounds derived from imidazolyl acetic acid, including those incorporating a fluorobenzylidene component, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds exhibited maximum anti-inflammatory activity and were significantly more effective than the reference standard in inhibiting writhing in albino mice (Khalifa & Abdelbaky, 2008).
Antimicrobial Activities
Novel thiourea derivatives, including those with a fluorobenzoyl component, have been synthesized and tested for their antimicrobial properties. These studies revealed that such compounds possess encouraging antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Sapari, Yamin, Hasbullah, & Ibrahim, 2014).
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4S/c26-24-14-8-7-13-22(24)18-30-19-23(15-27-30)28-25(31)29(16-20-9-3-1-4-10-20)17-21-11-5-2-6-12-21/h1-15,19H,16-18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHRPNYKYOWOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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